molecular formula C18H20O3 B14031342 Benzyl 4-(benzyloxy)butanoate

Benzyl 4-(benzyloxy)butanoate

Cat. No.: B14031342
M. Wt: 284.3 g/mol
InChI Key: PNNLBKXJLQWDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(benzyloxy)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(benzyloxy)butanoate can be synthesized through the esterification of benzyl alcohol with 4-hydroxybutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive acids.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of benzyl 4-(benzyloxy)butanol.

    Substitution: The benzylic position is reactive towards nucleophilic substitution reactions. For example, treatment with halogens in the presence of light or radical initiators can lead to the formation of benzyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens (e.g., Br₂) in the presence of UV light.

Major Products:

    Oxidation: Benzyl 4-(benzyloxy)butanoic acid.

    Reduction: Benzyl 4-(benzyloxy)butanol.

    Substitution: Benzyl 4-(benzyloxy)butyl halides.

Scientific Research Applications

Benzyl 4-(benzyloxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a prodrug that can be metabolized into active pharmaceutical agents.

    Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Benzyl 4-(benzyloxy)butanoate involves its hydrolysis to release benzyl alcohol and 4-hydroxybutanoic acid. These metabolites can then participate in various biochemical pathways. Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid, which is involved in the synthesis of coenzyme A. 4-Hydroxybutanoic acid can be converted into succinic acid, entering the citric acid cycle.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a similar structure but different functional groups.

    Benzyl butanoate: Similar ester but lacks the benzyloxy group.

    Benzyl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an ester group.

Uniqueness: Benzyl 4-(benzyloxy)butanoate is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzyl 4-phenylmethoxybutanoate

InChI

InChI=1S/C18H20O3/c19-18(21-15-17-10-5-2-6-11-17)12-7-13-20-14-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2

InChI Key

PNNLBKXJLQWDBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.